molecular formula C18H32ClN3O9P2 B12838850 (S)-(+)-Hydroxy Chloroquine Diphosphate

(S)-(+)-Hydroxy Chloroquine Diphosphate

Cat. No.: B12838850
M. Wt: 531.9 g/mol
InChI Key: CRCWPKGKPRVXAP-UTLKBRERSA-N
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Description

(S)-(+)-Hydroxy Chloroquine Diphosphate is a chiral derivative of chloroquine, a well-known antimalarial drug. This compound has gained attention due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases and viral infections. The presence of the hydroxyl group in its structure enhances its pharmacological properties, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-Hydroxy Chloroquine Diphosphate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-(+)-Hydroxy Chloroquine.

    Phosphorylation: The hydroxyl group of (S)-(+)-Hydroxy Chloroquine is phosphorylated using phosphoric acid or its derivatives under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Processing: Large reactors are used to carry out the phosphorylation reaction.

    Purification: The product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-Hydroxy Chloroquine Diphosphate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form its corresponding alcohols.

    Substitution: The chloroquine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted chloroquine analogs.

Scientific Research Applications

(S)-(+)-Hydroxy Chloroquine Diphosphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-(+)-Hydroxy Chloroquine Diphosphate involves several molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: (S)-(+)-Hydroxy Chloroquine Diphosphate is unique due to its chiral nature and the presence of the hydroxyl group, which enhances its pharmacological properties and reduces toxicity compared to its analogs.

Properties

Molecular Formula

C18H32ClN3O9P2

Molecular Weight

531.9 g/mol

IUPAC Name

2-[[(4S)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol;phosphoric acid

InChI

InChI=1S/C18H26ClN3O.2H3O4P/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;2*1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);2*(H3,1,2,3,4)/t14-;;/m0../s1

InChI Key

CRCWPKGKPRVXAP-UTLKBRERSA-N

Isomeric SMILES

CCN(CCC[C@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OP(=O)(O)O.OP(=O)(O)O

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OP(=O)(O)O.OP(=O)(O)O

Origin of Product

United States

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